(R)-2-Amino-3-(2-Chlor-4-methylphenyl)propansäure Hydrochlorid

Übersicht

Beschreibung

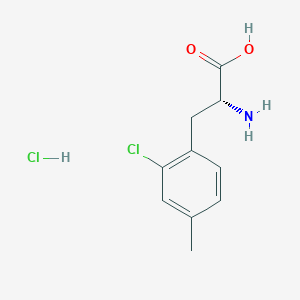

®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a chlorinated aromatic ring, and a hydrochloride salt form

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that compounds structurally related to (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of mycobacterial, bacterial, and fungal strains. In vitro tests indicated that some of these compounds performed comparably or better than established antibiotics like isoniazid and ciprofloxacin .

Antioxidant Properties

The antioxidant capacity of (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride has been explored through various assays, such as the DPPH radical scavenging test. The results indicated a notable ability to scavenge free radicals, which is crucial for potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is vital for optimizing its biological activity. SAR studies focus on how modifications to the compound's structure affect its efficacy and potency against various biological targets.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| Original Compound | Antimicrobial | Moderate inhibition of bacterial growth |

| 4-Chloro variant | Antifungal | Enhanced antifungal activity compared to original |

| Hydroxylated variant | Antioxidant | Increased radical scavenging ability |

Synthesis and Characterization

The synthesis of (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the compound's identity and assess its purity.

Several case studies highlight the applications of (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride in research:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties using different concentrations of (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride. The findings revealed a dose-dependent increase in radical scavenging activity, supporting its use in formulations aimed at combating oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and a suitable chiral amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Amino or thiol-substituted aromatic compounds.

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride: Lacks the methyl group on the aromatic ring, leading to different reactivity and applications.

2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride:

Uniqueness

®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both chlorine and methyl substituents on the aromatic ring

Biologische Aktivität

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- IUPAC Name : (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- CAS Number : 1056934-22-5

This compound features a chiral center and a chlorinated aromatic ring, which are critical for its biological interactions.

The biological activity of (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The aromatic ring can engage in π-π stacking interactions with receptor sites, influencing signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

- Antibacterial Activity : A study conducted on various alkaloid derivatives found that compounds with similar structures to (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential for further exploration in drug development aimed at treating bacterial infections .

- Potential as a Drug Candidate : In medicinal chemistry applications, this compound has been studied for its role in modulating biological pathways associated with diseases such as cystic fibrosis, where it acts as a ligand for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) .

Research Applications

The compound's versatility allows it to serve various roles in scientific research:

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSCHLCCGWDGJM-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.